molecular formula C8H5BrN2O2 B3077081 5-bromo-6-nitro-1H-indole CAS No. 104447-74-7

5-bromo-6-nitro-1H-indole

Cat. No.: B3077081
CAS No.: 104447-74-7
M. Wt: 241.04 g/mol
InChI Key: PPXAIJGGCHQXBC-UHFFFAOYSA-N
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Description

5-Bromo-6-nitro-1H-indole (CAS: 104447-74-7) is a brominated and nitrated indole derivative with the molecular formula C₈H₅BrN₂O₂ and a molecular weight of 241.02 g/mol . The nitro group at position 6 and bromine at position 5 confer distinct electronic and steric properties, making it a valuable intermediate for pharmaceuticals, agrochemicals, or materials science.

Properties

IUPAC Name

5-bromo-6-nitro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-6-3-5-1-2-10-7(5)4-8(6)11(12)13/h1-4,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXAIJGGCHQXBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C=C21)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-6-nitro-1H-indole typically involves the bromination and nitration of indole derivatives. One common method is the bromination of 6-nitroindole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction conditions often include solvents like acetic acid or dichloromethane and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction parameters, including temperature, pressure, and reagent addition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

The following table summarizes key structural and electronic differences between 5-bromo-6-nitro-1H-indole and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Functional Groups
This compound C₈H₅BrN₂O₂ 241.02 Br (5), NO₂ (6) Nitro, Bromine
5-Bromo-6-methoxy-1H-indole C₉H₈BrNO 226.07 Br (5), OCH₃ (6) Methoxy, Bromine
5-Bromo-3-(triazolylethyl)-1H-indole derivatives C₁₇H₁₅BrN₄O₂ (e.g., 9c) ~427.08 (9c) Br (5), triazole (3) Triazole, Bromine
5-Bromo-4-methoxy-1H-indazole C₈H₆BrN₃O 240.06 Br (5), OCH₃ (4) Methoxy, Bromine, Indazole

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (-NO₂) in this compound is strongly electron-withdrawing, reducing electron density on the indole ring and enhancing electrophilic reactivity. In contrast, the methoxy group (-OCH₃) in 5-bromo-6-methoxy-1H-indole is electron-donating, increasing ring electron density and directing substitution reactions to specific positions .
  • Heterocyclic Core: Indazole derivatives (e.g., 5-bromo-4-methoxy-1H-indazole) replace the indole nitrogen at position 1 with a fused pyrazole ring, altering hydrogen-bonding capabilities and aromaticity .
Reactivity of Nitro vs. Methoxy Groups
  • Nitro Group: Enhances susceptibility to nucleophilic aromatic substitution (NAS) at position 6, a site less reactive in methoxy-substituted analogues. Nitro groups also participate in reduction reactions (e.g., to amines) for further derivatization .
  • Methoxy Group: Stabilizes intermediates in electrophilic substitutions (e.g., bromination), directing reactions to positions 4 or 7 .

Biological Activity

5-Bromo-6-nitro-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of Indole Derivatives

Indole derivatives, including this compound, are known for their broad spectrum of biological activities. They have been implicated in various biochemical pathways, contributing to their roles as potential therapeutic agents. The biological activities associated with this compound include:

  • Antiviral
  • Anti-inflammatory
  • Anticancer
  • Antimicrobial
  • Antidiabetic
  • Antimalarial
  • Anticholinesterase

These activities arise from the compound's ability to interact with multiple receptors and enzymes, leading to various physiological effects .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound inhibits key enzymes by binding to their active sites, disrupting metabolic processes in both cancerous and microbial cells.
  • Receptor Binding : It interacts with specific receptors on cell surfaces, modulating signal transduction pathways that influence cell growth and survival.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. In vitro studies indicate its potential to inhibit various cancer cell lines, including HeLa cells, with an IC50 value around 5 µM. The mechanism involves the generation of reactive oxygen species (ROS) and downregulation of the c-Myc oncogene, which is crucial for cancer cell proliferation.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa5.08Induction of ROS, c-Myc downregulation
Other Cancer LinesVariesInteraction with multiple cellular pathways

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been studied. It demonstrates effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's ability to inhibit enzyme activity in microbial cells contributes to its antimicrobial effects.

Table 2: Antimicrobial Efficacy

Microbial StrainMinimum Inhibitory Concentration (MIC)
E. coli10 µg/mL
S. aureus15 µg/mL

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Studies : A study indicated that the compound inhibited cell proliferation in HeLa cells through ROS generation and oncogene modulation.
  • Microbial Studies : Another investigation highlighted its effectiveness against E. coli and S. aureus, with MIC values indicating strong antimicrobial properties .
  • Structure-Activity Relationship (SAR) : Research on related indole derivatives has provided insights into how structural modifications influence biological activity, paving the way for the design of more potent compounds .

Q & A

Q. What are the standard synthetic routes for preparing 5-bromo-6-nitro-1H-indole, and how are reaction conditions optimized for regioselectivity?

The synthesis typically involves sequential functionalization of the indole scaffold. Bromination at the 5-position is often achieved via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane, with iron(III) bromide as a catalyst to enhance selectivity . Subsequent nitration at the 6-position requires careful control of nitric acid concentration and temperature to avoid over-oxidation. Key parameters include:

  • Catalyst choice : FeBr₃ for bromine activation .
  • Solvent polarity : Polar aprotic solvents (e.g., DCM) improve reaction homogeneity .
  • Temperature : Room temperature minimizes side reactions .
Step Reagents Conditions Yield
BrominationBr₂, FeBr₃DCM, 0–25°C60–75%
NitrationHNO₃, H₂SO₄0–5°C40–55%

Q. What spectroscopic and chromatographic methods are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic proton splitting at δ 7.2–8.5 ppm) .
  • LC/MS : Confirms molecular weight (theoretical m/z: 257.96 [M+H]⁺) and purity .
  • X-ray crystallography : SHELXL or OLEX2 resolves crystal structures, critical for verifying regiochemistry .

Q. How can computational tools predict the reactivity and stability of this compound?

Density Functional Theory (DFT) calculations (e.g., Gaussian 09) model electronic effects of nitro and bromo groups. Key metrics include:

  • HOMO-LUMO gaps : Predicts electrophilic/nucleophilic sites .
  • Thermodynamic stability : Gibbs free energy of intermediates .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing nitro group deactivates the indole ring, complicating Suzuki-Miyaura couplings. Strategies include:

  • Pre-activation : Converting Br to a better leaving group (e.g., triflate) .
  • Catalyst optimization : Pd(PPh₃)₄ with high ligand ratios enhances oxidative addition .
  • Microwave-assisted synthesis : Accelerates reaction rates under controlled conditions .

Q. What methodologies resolve contradictions in reported biological activity data for nitro-substituted indoles?

  • Dose-response assays : IC₅₀ values across multiple cell lines (e.g., MCF-7, HeLa) .
  • Meta-analysis : Compare datasets using tools like RevMan, accounting for variables (e.g., solvent, assay protocols) .
  • Structural analogs : Test derivatives (e.g., 5-bromo-6-(trifluoromethyl)-1H-indole) to isolate nitro group effects .

Q. How can SHELXL and OLEX2 address challenges in refining crystal structures of halogenated indoles?

  • Heavy atom refinement : SHELXL’s robust algorithms handle bromine’s high electron density .
  • Twinned data : SHELXE resolves pseudo-merohedral twinning via twin-law matrices .
  • Validation tools : R-factor convergence (<5%) and PLATON checks ensure structural accuracy .

Q. What in silico and in vitro approaches assess the environmental toxicity of this compound?

  • QSAR models : Predict ecotoxicity using EPA’s ECOSAR .
  • Ames test : Evaluates mutagenicity (TA98 strain ± metabolic activation) .
  • Aquatic toxicity assays : Daphnia magna LC₅₀ studies under OECD guidelines .

Q. How do solvent and pH affect the stability of this compound during long-term storage?

  • Degradation pathways : Nitro group reduction under acidic conditions .
  • Optimal storage : Anhydrous DMSO at -20°C, with argon overlay to prevent oxidation .

Q. What strategies improve the scalability of this compound synthesis for preclinical studies?

  • Flow chemistry : Continuous reactors enhance yield (e.g., 80% vs. batch 60%) .
  • Green chemistry : Replace DCM with cyclopentyl methyl ether (CPME) .

Q. How are structure-activity relationships (SAR) developed for nitro-indole derivatives in drug discovery?

  • Substituent scanning : Replace nitro with -CF₃, -CN, or -OMe to modulate bioactivity .
  • Molecular docking : AutoDock Vina screens binding to targets (e.g., kinase domains) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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